5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)carbamothioyl]-4-phenyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-2-29-16-10-8-15(9-11-16)25-22(30)26-18(21(27)28)12-17-19(24-13-23-17)20(26)14-6-4-3-5-7-14/h3-11,13,18,20H,2,12H2,1H3,(H,23,24)(H,25,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAMAKCMQACMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2C(CC3=C(C2C4=CC=CC=C4)N=CN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS Number: 1095946-73-8) is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.5 g/mol. The structure features a tetrahydroimidazopyridine core, which is known for its diverse biological activities. The presence of the ethoxyphenyl and carbamothioyl groups may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1095946-73-8 |
Antitumor Activity
Recent studies have indicated that derivatives of imidazopyridine compounds exhibit significant antitumor activity. For instance, related compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific biological activity of 5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl derivatives has not been extensively documented in clinical trials but shows promise based on structural similarities to known active compounds.
The proposed mechanism of action includes:
- Inhibition of Kinase Activity : Similar compounds have been identified as RET kinase inhibitors, which play a crucial role in tumor growth and progression.
- Modulation of GABA Receptors : Some imidazopyridine derivatives are known to interact with GABA receptors, potentially influencing neuroactivity and providing a basis for neurological applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substitution Patterns : The presence of electron-donating or withdrawing groups can significantly affect the potency and selectivity of the compound.
- Steric Hindrance : The spatial arrangement of substituents impacts receptor binding affinity and overall biological efficacy.
Clinical Implications
While there are no published clinical trials specifically focused on this compound, the existing literature on related imidazopyridine derivatives suggests potential applications in oncology and neurology. Future research should aim to elucidate the pharmacodynamics and pharmacokinetics of this compound through both in vitro and in vivo studies.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions. A typical route includes:
- Cyclization : React 2-aminopyridine derivatives with aldehydes/ketones under acidic/basic conditions to form the imidazo[4,5-c]pyridine core.
- Carbamothioyl Introduction : Treat the intermediate with 4-ethoxyphenyl isothiocyanate to install the carbamothioyl group via nucleophilic addition.
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to isolate the final product. Optimization strategies include controlling reaction temperature (60–80°C) and using catalysts like DMAP for thiourea formation .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- X-ray Crystallography : Resolves 3D conformation, including the fused bicyclic system and substituent positions.
- NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments (e.g., NH of carbamothioyl at δ 10.2–11.5 ppm) and aromatic ring substitution patterns.
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm).
- Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperature (25–40°C) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR)?
- Substituent Modification : Synthesize analogs with varying substituents (e.g., ethoxy → methoxy, halogen) on the phenyl ring.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., ACE for antihypertensive activity) or cancer cell viability assays (MTT protocol, IC₅₀ calculation).
- Data Analysis : Use multivariate regression to correlate electronic/hydrophobic parameters (Hammett σ, logP) with activity .
Q. How can computational modeling predict biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like angiotensin II receptor (PDB: 1O8A). Key residues (e.g., Tyr-113, His-183) may form hydrogen bonds with the carbamothioyl group.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., calcium flux measurements for antihypertensive activity).
- Statistical Tools : Apply principal component analysis (PCA) to identify confounding variables (e.g., batch-to-batch purity differences).
- Dose-Response Reproducibility : Replicate experiments in triplicate with blinded controls .
Methodological Challenges and Solutions
Q. How can regioselectivity issues during synthesis be addressed?
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid with tert-butyl ester) during cyclization.
- Microwave-Assisted Synthesis : Enhance regioselectivity via controlled heating (120°C, 30 min) .
Q. What protocols ensure reproducibility in pharmacokinetic studies?
- In Vitro ADME :
- Permeability : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.
- In Vivo : Administer 10 mg/kg (IV/oral) in rodent models, collect plasma samples at 0–24 h for bioavailability calculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
